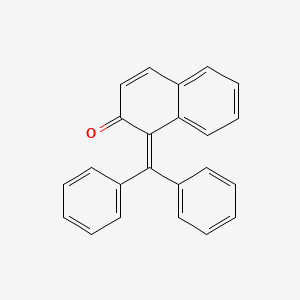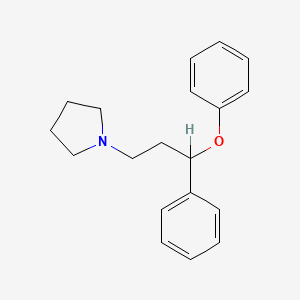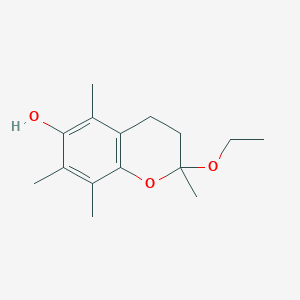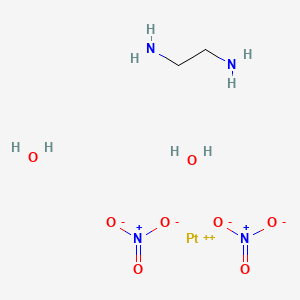
N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with nitro groups and a sulfonamide group attached to a methoxybenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of naphthalene to introduce nitro groups at the 2 and 4 positions. This is followed by the sulfonation of the resulting dinitronaphthalene to form the sulfonamide derivative. The final step involves the coupling of the sulfonamide with 4-methoxybenzene under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Chloro-phenyl)-4-(2,4-dinitro-naphthalen-1-ylamino)-benzamide: Similar structure but with a chloro group instead of a methoxy group.
1-(N-{2-[(2,4-dinitronaphthalen-1-yl)amino]phenyl}carboximidoyl)naphthalen-2-ol: Contains a carboximidoyl group instead of a sulfonamide group.
Uniqueness
N-(2,4-Dinitronaphthalen-1-yl)-4-methoxybenzene-1-sulfonamide is unique due to its combination of nitro, sulfonamide, and methoxy functional groups, which confer specific chemical reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
52077-95-9 |
|---|---|
Molekularformel |
C17H13N3O7S |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
N-(2,4-dinitronaphthalen-1-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H13N3O7S/c1-27-11-6-8-12(9-7-11)28(25,26)18-17-14-5-3-2-4-13(14)15(19(21)22)10-16(17)20(23)24/h2-10,18H,1H3 |
InChI-Schlüssel |
JHHWBYQRZKAYDO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




-lambda~5~-arsane](/img/structure/B14656634.png)

![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)

![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)



![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)


